molecular formula C16H27BO4 B6163897 methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate CAS No. 2245109-85-5

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B6163897
CAS No.: 2245109-85-5
M. Wt: 294.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate is a boronic acid derivative with a bicyclic structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a bicyclo[2.2.2]octane-1-carboxylate derivative with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems for the addition of reagents and control of reaction conditions is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.

Common Reagents and Conditions:

  • Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium(0) complexes.

  • Base: Bases such as potassium carbonate or sodium carbonate are typically employed.

  • Solvent: Organic solvents like toluene or dimethylformamide (DMF) are often used.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used in the synthesis of complex molecules through cross-coupling reactions. It is particularly useful in the construction of biaryl compounds, which are key structures in many natural products and pharmaceuticals.

Biology: The compound can be used to create fluorescent probes for biological imaging, aiding in the study of cellular processes and disease mechanisms.

Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting cancer and inflammatory diseases. Its ability to form stable carbon-carbon bonds makes it valuable in drug design.

Industry: In the materials science industry, this compound is used to develop advanced materials with specific electronic and optical properties. It is also employed in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, resulting in the desired product.

Molecular Targets and Pathways Involved: The primary molecular target is the palladium catalyst, which facilitates the cross-coupling reaction. The pathways involved include oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Uniqueness: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its bicyclic structure, which provides enhanced stability and reactivity compared to its linear counterparts. This structural feature allows for more efficient cross-coupling reactions and the formation of complex molecular architectures.

Properties

CAS No.

2245109-85-5

Molecular Formula

C16H27BO4

Molecular Weight

294.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.